molecular formula C20H21N5O3 B2402872 benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034461-79-3

benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2402872
CAS No.: 2034461-79-3
M. Wt: 379.42
InChI Key: NQIDNFUXBCWEKG-UHFFFAOYSA-N
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Description

Benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a pyrazole and pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclocondensation reactions involving hydrazine and a suitable diketone or ketoester . The pyridine moiety can be introduced via nucleophilic aromatic substitution reactions . The final step often involves the coupling of the pyrazole-pyridine intermediate with benzyl carbamate under conditions that facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Mechanism of Action

The mechanism of action of benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrazole and pyridine moieties are known to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to its combined pyrazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler pyrazole or pyridine derivatives .

Properties

IUPAC Name

benzyl N-[2-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-25-13-17(11-24-25)18-8-7-16(9-21-18)10-22-19(26)12-23-20(27)28-14-15-5-3-2-4-6-15/h2-9,11,13H,10,12,14H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIDNFUXBCWEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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